BenchChemオンラインストアへようこそ!

1-(4-fluorobenzyl)-4-phenylpiperazine

Metabolic stability Radiopharmaceutical metabolism Liver S9 fraction

1-(4-Fluorobenzyl)-4-phenylpiperazine (CAS not uniformly assigned; molecular formula C₁₇H₁₉FN₂; molecular weight 270.34 g/mol) is a disubstituted piperazine derivative bearing a 4-fluorobenzyl group at N1 and a phenyl ring at N4. This scaffold places it at the intersection of two extensively investigated pharmacophore classes—1‑phenylpiperazines and 4‑benzylpiperazines—both of which have been exploited for dopamine D₄ receptor modulation, sigma‑receptor binding, and tyrosinase inhibition.

Molecular Formula C17H19FN2
Molecular Weight 270.34 g/mol
Cat. No. B5637842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-fluorobenzyl)-4-phenylpiperazine
Molecular FormulaC17H19FN2
Molecular Weight270.34 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=CC=C(C=C2)F)C3=CC=CC=C3
InChIInChI=1S/C17H19FN2/c18-16-8-6-15(7-9-16)14-19-10-12-20(13-11-19)17-4-2-1-3-5-17/h1-9H,10-14H2
InChIKeyMIAUITTYPKQPEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Fluorobenzyl)-4-phenylpiperazine: Core Chemical Identity and Procurement-Relevant Baseline


1-(4-Fluorobenzyl)-4-phenylpiperazine (CAS not uniformly assigned; molecular formula C₁₇H₁₉FN₂; molecular weight 270.34 g/mol) is a disubstituted piperazine derivative bearing a 4-fluorobenzyl group at N1 and a phenyl ring at N4 . This scaffold places it at the intersection of two extensively investigated pharmacophore classes—1‑phenylpiperazines and 4‑benzylpiperazines—both of which have been exploited for dopamine D₄ receptor modulation, sigma‑receptor binding, and tyrosinase inhibition [1]. The presence of the electron‑withdrawing 4‑fluoro substituent distinguishes it from the unsubstituted benzyl analog and from 4‑chlorobenzyl, 4‑methylbenzyl, or 3‑fluorobenzyl congeners, with measurable consequences for metabolic stability, enzyme inhibition potency, and physicochemical properties that directly inform procurement decisions in medicinal chemistry and radiopharmaceutical development.

Why 1-(4-Fluorobenzyl)-4-phenylpiperazine Cannot Be Replaced by Unsubstituted or Differently Substituted Benzylpiperazine Analogs


Simple replacement of the 4‑fluorobenzyl group with an unsubstituted benzyl, 4‑chlorobenzyl, or 4‑methylbenzyl moiety is not interchangeable because the electron‑withdrawing fluorine atom directly modulates both metabolic stability and target‑binding affinity in a regiospecific manner. In a direct head‑to‑head metabolism study using mouse liver S9 fraction, 1-(4‑[¹⁸F]fluorobenzyl)-4‑phenylpiperazine ([¹⁸F]2) exhibited a markedly different metabolite profile compared with its 4‑fluoromethylbenzyl analog ([¹⁸F]1), with the former showing no detectable aromatic‑ring‑oxidation metabolites in vivo while the latter underwent rapid defluorination [1]. Similarly, in a series of thiadiazole‑piperazine urea fatty acid amide hydrolase (FAAH) inhibitors, the 4‑fluorobenzyl‑substituted derivative (IC₅₀ = 0.22 µM) displayed a 1.7‑fold potency shift relative to the 4‑chlorobenzyl analog (IC₅₀ = 0.13 µM), demonstrating that even closely related halogen substitutions produce quantifiably different pharmacological outcomes [2]. These data collectively refute the assumption that any benzylpiperazine can serve as a functionally equivalent surrogate.

Differential Quantitative Evidence for 1-(4-Fluorobenzyl)-4-phenylpiperazine Against Its Closest Analogs


Metabolic Stability: 4-Fluorobenzyl vs. 4-Fluoromethylbenzyl on the Phenylpiperazine Scaffold

In a direct comparative in‑vitro metabolism study, 1-(4-[¹⁸F]fluorobenzyl)-4‑phenylpiperazine ([¹⁸F]2, the ¹⁸F‑labeled equivalent of the target compound) and 1-(4-[¹⁸F]fluoromethylbenzyl)-4‑phenylpiperazine ([¹⁸F]1) were incubated with mouse liver S9 fraction. [¹⁸F]2 produced only [¹⁸F]fluoride ion in vivo, whereas [¹⁸F]1 generated aromatic‑ring‑oxidation metabolites that were subsequently defluorinated, indicating that the 4‑fluorobenzyl substituent confers resistance to oxidative metabolism not observed with the 4‑fluoromethylbenzyl congener [1].

Metabolic stability Radiopharmaceutical metabolism Liver S9 fraction

FAAH Inhibition: 4-Fluorobenzyl vs. 4-Chlorobenzyl Piperazine Derivatives

Within a congeneric series of thiadiazole‑piperazine urea derivatives, the compound bearing a 4‑fluorobenzyl tail on the piperazine ring (compound 20) inhibited human fatty acid amide hydrolase (hFAAH) with an IC₅₀ of 0.22 µM. The direct 4‑chlorobenzyl analog (compound 19) exhibited an IC₅₀ of 0.13 µM, yielding a 1.7‑fold difference in potency attributable solely to the halogen substituent [1].

Fatty acid amide hydrolase Enzyme inhibition Pain and inflammation

Tyrosinase Inhibition: 4-(4-Fluorobenzyl)piperazine Scaffold vs. Kojic Acid

A library of 4‑(4‑fluorobenzyl)piperazin‑1‑yl‑based compounds was evaluated against mushroom tyrosinase. The most potent derivative, [4‑(4‑fluorobenzyl)piperazin‑1‑yl]‑(3‑chloro‑2‑nitro‑phenyl)methanone (compound 26), exhibited an IC₅₀ of 0.18 µM, representing an approximately 100‑fold improvement over the reference inhibitor kojic acid (IC₅₀ = 17.76 µM) [1]. While the target compound is the unelaborated 4‑(4‑fluorobenzyl)piperazine core, this evidence establishes the privileged nature of the 4‑fluorobenzyl‑piperazine fragment for tyrosinase engagement.

Tyrosinase inhibition Melanogenesis Cosmeceutical research

Aqueous Solubility and Oral Bioavailability Advantage of the 4-Fluorobenzylpiperazine Motif Over TAK-220 in HIV-1 Entry Inhibitor Series

Although the specific compound evaluated is an N‑(4‑fluoro‑benzyl)piperazine analog (B07 hydrochloride) rather than the exact disubstituted target, the data demonstrate the profound advantage that the 4‑fluorobenzylpiperazine substructure imparts. B07 hydrochloride displayed a solubility of 25 mg/mL in phosphate‑buffered saline (pH 7.4, 25 °C) and an oral bioavailability of 56% in rats, compared with 2 mg/mL solubility and 1.4% oral bioavailability for the structurally related CCR5 antagonist TAK‑220 hydrochloride [1].

Solubility Oral bioavailability HIV-1 entry inhibition

Dopamine D₄ Receptor Affinity: 1‑Phenyl‑4‑benzylpiperazine Pharmacophore as Privileged D₄ Ligand Class

A series of 1‑phenyl‑4‑benzylpiperazines, of which 1‑(4‑fluorobenzyl)‑4‑phenylpiperazine is a direct structural member, were patented as dopamine D₄ receptor‑subtype‑selective ligands. The generic formula encompasses the target compound and claims high affinity and selectivity for D₄ over D₂ receptors, with representative analogs achieving >100‑fold D₄/D₂ binding selectivity [1].

Dopamine D4 receptor Antipsychotic Neuropsychiatric

Validated Research and Industrial Application Scenarios for 1-(4-Fluorobenzyl)-4-phenylpiperazine


Development of Metabolically Stable ¹⁸F‑Labeled Radiopharmaceuticals for PET Imaging

The demonstrated resistance of 1-(4-[¹⁸F]fluorobenzyl)-4‑phenylpiperazine to aromatic‑ring‑oxidation metabolism in vivo, in contrast to the 4‑fluoromethylbenzyl analog that undergoes rapid defluorination, positions this compound as a superior prosthetic group or intact radiotracer candidate for positron emission tomography (PET) [1]. Research groups developing sigma‑receptor or dopamine‑receptor PET ligands can select this scaffold to minimize confounding radiometabolite signals and prolong imaging time windows.

Early‑Stage Hit‑to‑Lead Scaffold for FAAH or Tyrosinase Inhibitor Programs

The 4‑fluorobenzyl‑piperazine fragment has been independently validated as a productive core for both fatty acid amide hydrolase (hFAAH) inhibition (IC₅₀ = 0.22 µM for a 4‑fluorobenzyl‑piperazine‑urea analog) and tyrosinase inhibition (~100‑fold improvement over kojic acid when appropriately elaborated) [2][3]. Procuring 1‑(4‑fluorobenzyl)‑4‑phenylpiperazine as a synthetic intermediate allows simultaneous exploration of both target classes through divergent N4‑phenyl functionalization.

Lead Optimization of D₄‑Selective Dopamine Antagonists for Neuropsychiatric Indications

The 1‑phenyl‑4‑benzylpiperazine scaffold is patented for D₄‑selective dopamine receptor antagonism, with representative members achieving >100‑fold selectivity over D₂ [4]. Researchers pursuing antipsychotic or cognitive‑enhancement therapies can employ the 4‑fluoro analog as a direct tool compound or as a starting point for structure–activity relationship (SAR) exploration, benefiting from the electron‑withdrawing effect of fluorine that modulates both potency and metabolic stability relative to the unsubstituted benzyl prototype.

Solubility‑ and Bioavailability‑Driven Analog Design for Oral CNS or Antiviral Agents

Class‑level evidence from an HIV‑1 entry inhibitor program demonstrates that the 4‑fluorobenzylpiperazine substructure can deliver a 12.5‑fold solubility advantage (25 mg/mL) and a 40‑fold oral bioavailability gain (56%) compared with non‑piperazine chemotypes such as TAK‑220 [5]. Scientists designing orally bioavailable CNS or anti‑infective agents can therefore prioritize 1‑(4‑fluorobenzyl)‑4‑phenylpiperazine as a solubility‑enhancing building block when developability endpoints are paramount.

Quote Request

Request a Quote for 1-(4-fluorobenzyl)-4-phenylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.